molecular formula C19H26O3 B13842036 6-Methoxyestra-1,3,5(10)-triene-3,17-diol

6-Methoxyestra-1,3,5(10)-triene-3,17-diol

Cat. No.: B13842036
M. Wt: 302.4 g/mol
InChI Key: ZXHOGDYDNZUTSO-UTKXELFFSA-N
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Description

6-Methoxyestra-1,3,5(10)-triene-3,17-diol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone This compound is characterized by the presence of a methoxy group at the 6th position and hydroxyl groups at the 3rd and 17th positions on the steroid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxyestra-1,3,5(10)-triene-3,17-diol typically involves the modification of estradiol or its derivatives. One common synthetic route includes the methylation of estradiol at the 6th position using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is typically purified using chromatographic techniques and characterized by spectroscopic methods such as NMR and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

6-Methoxyestra-1,3,5(10)-triene-3,17-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups at the 3rd and 17th positions can be oxidized to ketones using oxidizing agents like Jones reagent or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to its corresponding diol using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The methoxy group at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Jones reagent (CrO3 in H2SO4), PCC in dichloromethane.

    Reduction: LAH in ether, NaBH4 in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: 6-Methoxyestra-1,3,5(10)-triene-3,17-dione.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxyestra-1,3,5(10)-triene-3,17-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its effects on estrogen receptors and its potential role in modulating hormonal pathways.

    Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and the treatment of estrogen-related disorders.

    Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of 6-Methoxyestra-1,3,5(10)-triene-3,17-diol involves its interaction with estrogen receptors (ERs) in target tissues. Upon binding to ERs, the compound induces conformational changes that facilitate the recruitment of coactivators and the transcription of estrogen-responsive genes. This leads to various physiological effects, including the regulation of reproductive functions and secondary sexual characteristics.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: The parent compound with hydroxyl groups at the 3rd and 17th positions.

    Ethinylestradiol: A synthetic derivative with an ethinyl group at the 17th position.

    Mestranol: A prodrug of ethinylestradiol with a methoxy group at the 3rd position.

Uniqueness

6-Methoxyestra-1,3,5(10)-triene-3,17-diol is unique due to the presence of the methoxy group at the 6th position, which can influence its binding affinity to estrogen receptors and its metabolic stability. This structural modification can result in distinct pharmacological properties compared to other estrogen derivatives.

Properties

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H26O3/c1-19-8-7-13-12-4-3-11(20)9-15(12)17(22-2)10-14(13)16(19)5-6-18(19)21/h3-4,9,13-14,16-18,20-21H,5-8,10H2,1-2H3/t13-,14-,16+,17?,18+,19+/m1/s1

InChI Key

ZXHOGDYDNZUTSO-UTKXELFFSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(C4=C3C=CC(=C4)O)OC

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)OC

Origin of Product

United States

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